[3-(4-Chlorophenyl)butan-2-yl](methyl)amine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (4-Cl-C₆H₄) | 7.2–7.3 | Doublet | 2H |
| Aromatic (4-Cl-C₆H₄) | 7.1–7.2 | Doublet | 2H |
| CH₂ (adjacent to N) | 2.5–3.0 | Multiplet | 2H |
| Methyl (N-CH₃) | 2.8–3.1 | Singlet | 3H |
| Methyl (butan-2-yl) | 1.3–1.5 | Singlet | 6H |
¹³C NMR (CDCl₃):
| Carbon Environment | δ (ppm) |
|---|---|
| Aromatic carbons | 130–135 |
| Amine-bearing carbon (C2) | 45–50 |
| Methyl (N-CH₃) | 25–30 |
Note: Exact shifts are inferred from structurally similar compounds.
Infrared (IR) Spectroscopy
Predicted IR peaks:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C–Cl (stretch) | 600–800 |
| C–N (tertiary amine) | 1200–1350 |
| C–H (aliphatic) | 2800–3000 |
Mass Spectrometry (MS)
| Ion | m/z | Relative Abundance |
|---|---|---|
| [M+H]⁺ | 198.1 | 100% |
| [M+Na]⁺ | 220.1 | Moderate |
| [M-H]⁻ | 196.1 | Low |
Predicted from molecular formula and fragmentation patterns.
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 198.1 | 144.0 |
| [M+Na]⁺ | 220.1 | 150.9 |
| [M-H]⁻ | 196.1 | 147.4 |
CCS values indicate gas-phase ion mobility, useful for mass spectrometry.
Electronic Structure Insights
While no explicit DFT or molecular orbital data exists for this compound, analogous tertiary amines exhibit:
- HOMO-LUMO gaps influenced by the electron-withdrawing 4-chlorophenyl group.
- Partial positive charge on the nitrogen atom, enhancing nucleophilicity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(9(2)13-3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYOQBLPNDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)butan-2-ylamine typically involves the reaction of 4-chlorobenzyl chloride with 2-butanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)butan-2-ylamine can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)butan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula :
- SMILES : CC(C1=CC=C(C=C1)Cl)C(C)NC
- InChIKey : VKHYOQBLPNDMEW-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of this compound are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 198.10440 | 143.7 |
| [M+Na]+ | 220.08634 | 156.5 |
| [M+NH4]+ | 215.13094 | 153.1 |
| [M+K]+ | 236.06028 | 149.3 |
| [M-H]- | 196.08984 | 147.0 |
| [M+Na-2H]- | 218.07179 | 150.8 |
| [M]+ | 197.09657 | 146.8 |
| [M]- | 197.09767 | 146.8 |
Medicinal Chemistry
1. Potential Therapeutic Uses
The compound's structural characteristics suggest potential applications in drug development, particularly as a candidate for treating conditions related to the central nervous system (CNS). The presence of the chlorophenyl group may enhance its interaction with neurotransmitter receptors, making it a candidate for further exploration in neuropharmacology.
2. Synthesis and Modification
Research into the synthesis of derivatives of this compound could lead to the discovery of new pharmacological agents. The ability to modify the amine group may yield compounds with varying degrees of potency and selectivity for specific biological targets.
Toxicology Studies
1. Safety Profile Assessment
Given its chemical structure, toxicity studies are essential to evaluate its safety profile. Investigating the metabolic pathways and potential side effects will be crucial in determining its viability as a therapeutic agent.
2. Environmental Impact Studies
Understanding the environmental behavior of this compound is important, especially concerning its persistence and bioaccumulation potential in ecosystems.
Analytical Chemistry
1. Detection Methods Development
The unique properties of 3-(4-chlorophenyl)butan-2-ylamine make it a candidate for developing sensitive detection methods using techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
2. Quality Control in Pharmaceutical Formulations
This compound can serve as an internal standard in analytical methods aimed at ensuring the quality and consistency of pharmaceutical products containing similar amine structures.
Case Study: Analogous Compounds in CNS Research
Research on structurally similar compounds has demonstrated significant effects on serotonin and dopamine receptors, suggesting that 3-(4-chlorophenyl)butan-2-ylamine may exhibit similar properties.
Case Study: Toxicological Assessment
Studies on related amines have revealed insights into their metabolic pathways and potential neurotoxicity, which can inform future research on this compound's safety profile.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)butan-2-ylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
(4-Chlorophenyl)methylamine
Structure : C₁₂H₁₈ClN (CAS 343941-40-2) features a benzylamine backbone where the 4-chlorophenyl group is linked via a methylene bridge to the amine, with a 3-methylbutan-2-yl substituent .
Key Differences :
- Substitution Pattern : The chlorophenyl group is attached to a benzyl group rather than directly to the aliphatic chain.
L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
Structure : Incorporates a piperazine ring and pyrrolopyridine core, with a 4-chlorophenyl group on the piperazine .
Key Differences :
- Receptor Selectivity: L 745,870 shows nanomolar affinity for dopamine D4 receptors (Kᵢ = 2.5 nM), attributed to the piperazine-pyrrolopyridine framework. The target compound’s simpler structure lacks this heterocyclic complexity, likely reducing receptor specificity .
- Pharmacokinetics : The rigid piperazine ring in L 745,870 enhances metabolic stability, whereas the target’s flexible aliphatic chain may increase susceptibility to oxidation.
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine Dihydrochloride
Structure : Combines a thiazole ring with a 4-chlorophenyl group and methylamine substituent .
Key Differences :
- Electronic Effects : The thiazole ring introduces π-conjugation and hydrogen-bonding capacity, contrasting with the target’s purely aliphatic-aryl system.
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine Hydrochloride
Structure : Substitutes the 4-chlorophenyl group with a 4-(trifluoromethyl)phenyl moiety .
Key Differences :
- Electron-Withdrawing Effects : The -CF₃ group is more electron-withdrawing than -Cl, reducing the amine’s basicity (lower pKₐ) and altering solubility.
Physicochemical and Pharmacological Trends
Structural Impact on Properties
Biological Activity
3-(4-Chlorophenyl)butan-2-ylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, applications in various fields, and comparative analysis with similar compounds.
The compound features a 4-chlorophenyl group, which significantly influences its biological properties. It can undergo various chemical transformations such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit distinct biological activities.
The biological activity of 3-(4-Chlorophenyl)butan-2-ylamine primarily involves its interaction with specific molecular targets within the body. The compound is known to bind to various receptors and enzymes, altering their activity and leading to diverse biological effects. The exact pathways and targets depend on the context of its application.
Key Biological Effects
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can be crucial for therapeutic applications.
- Receptor Binding : It shows potential in binding to receptors that may be involved in various physiological processes.
Applications in Research
3-(4-Chlorophenyl)butan-2-ylamine is utilized in several research domains:
- Medicinal Chemistry : The compound is investigated for its therapeutic potential against various medical conditions.
- Pharmacological Studies : It serves as a chemical probe in studies exploring the biological roles of specific proteins and pathways.
- Synthesis Intermediate : It acts as an intermediate in the synthesis of other chemical compounds used in pharmaceuticals and agrochemicals.
Comparative Analysis with Similar Compounds
The following table compares 3-(4-Chlorophenyl)butan-2-ylamine with similar compounds based on their structural features and biological activities.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-(2-Chlorophenyl)butan-2-ylamine | 2-chlorophenyl group | Moderate enzyme inhibition |
| 3-(4-Fluorophenyl)butan-2-ylamine | 4-fluorophenyl group | Enhanced receptor binding |
| 3-(4-Bromophenyl)butan-2-ylamine | 4-bromophenyl group | Variable activity depending on substitution |
| 3-(4-Chlorophenyl)butan-2-ylamine | 4-chlorophenyl group | Significant enzyme inhibition and receptor interaction |
Case Studies and Research Findings
Recent studies have highlighted the potential of 3-(4-Chlorophenyl)butan-2-ylamine in various applications:
- Therapeutic Applications : Research indicates that derivatives of this compound may exhibit significant activity against resistant strains of bacteria and fungi, suggesting its potential as an antimicrobial agent .
- Inhibition Studies : In vitro studies demonstrated that the compound inhibits specific enzymes related to inflammatory pathways, indicating its possible use in treating inflammatory diseases .
- Cytotoxicity Assessments : Evaluations against cancer cell lines have shown varying degrees of cytotoxicity, with some derivatives exhibiting promising results against breast cancer cells .
Q & A
Q. What are the key considerations in synthesizing 3-(4-Chlorophenyl)butan-2-ylamine to achieve optimal yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like 4-chlorophenylbutan-2-one may undergo methylamine condensation under controlled pH (8–10) and temperature (40–60°C) to form the amine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC to isolate the product before final characterization .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of 3-(4-Chlorophenyl)butan-2-ylamine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the amine’s stereochemistry and substituent positions. For instance, the methyl group on the amine typically resonates at δ 2.1–2.5 ppm in H NMR.
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine the molecular ion ([M+H]) with an error margin <5 ppm. For example, a calculated mass of 209.0824 g/mol would match experimental data .
- Infrared (IR) Spectroscopy : Identify N–H stretching (3300–3500 cm) and C–Cl bonds (600–800 cm) .
Q. What safety protocols are recommended for handling 3-(4-Chlorophenyl)butan-2-ylamine in laboratory settings?
Methodological Answer:
- Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact.
- Store the compound in airtight containers at 2–8°C, away from oxidizers.
- In case of spills, neutralize with 10% acetic acid and adsorb with inert materials (vermiculite). Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when determining the stereochemistry of 3-(4-Chlorophenyl)butan-2-ylamine?
Methodological Answer: Use software like SHELXL for refinement, particularly for high-resolution data (>1.0 Å). If twinning is observed (common in chiral amines), apply the TWIN/BASF command in SHELX to model twin domains. Validate the final structure using R-factor convergence (<5%) and residual electron density maps .
Q. What strategies can optimize the regioselectivity of 3-(4-Chlorophenyl)butan-2-ylamine in coupling reactions?
Methodological Answer:
- Catalyst Screening : Test palladium (e.g., Pd(OAc)) or copper catalysts for Buchwald-Hartwig amination.
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility and reduce side reactions.
- Additives : Use ligands like Xantphos (2 mol%) to stabilize metal complexes and improve yield. Monitor by LC-MS to track intermediate formation .
Q. How can conflicting NMR data in polar aprotic solvents (e.g., DMSO-d6_66) be resolved for this compound?
Methodological Answer:
- Variable Temperature NMR : Probe dynamic processes (e.g., amine inversion) by acquiring spectra at 25°C and 60°C.
- COSY/NOESY : Identify through-space correlations to distinguish diastereotopic protons.
- Deuterium Exchange : Add DO to confirm exchangeable protons (N–H) and simplify splitting patterns .
Q. What analytical approaches are suitable for detecting decomposition products of 3-(4-Chlorophenyl)butan-2-ylamine under oxidative conditions?
Methodological Answer:
- LC-HRMS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Compare fragmentation patterns with libraries.
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Identify major degradants (e.g., chlorophenyl ketones) via isotopic peak analysis .
Q. How can computational modeling predict the biological activity of 3-(4-Chlorophenyl)butan-2-ylamine derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Prioritize derivatives with binding energies <−7 kcal/mol.
- QSAR Models : Train datasets on logP, polar surface area, and H-bond donors to predict bioavailability. Validate with in vitro assays (e.g., IC measurements) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
